molecular formula C9H4BrClFN B14023650 7-Bromo-1-chloro-8-fluoroisoquinoline

7-Bromo-1-chloro-8-fluoroisoquinoline

Cat. No.: B14023650
M. Wt: 260.49 g/mol
InChI Key: FTCPQJCAVRROIR-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-8-fluoroisoquinoline (CAS 215453-51-3) is a polyhalogenated isoquinoline derivative characterized by bromo, chloro, and fluoro substituents. This specific halogenation pattern enhances the compound's electrophilic reactivity, making it a critical synthetic intermediate in medicinal chemistry and materials science . It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, for constructing complex molecules . In scientific research, structurally similar halogenated isoquinolines serve as key precursors in the development of bioactive molecules, including potent topoisomerase I (Top1) inhibitors investigated for anticancer activity . The fluorine atom can influence both the compound's reactivity and the physicochemical properties of resulting molecules, while the bromo and chloro groups provide orthogonal sites for sequential functionalization . Additional research applications for this class of compounds include their use in the synthesis of organic materials for OLEDs and dyes for solar cells, leveraging their electronic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

7-bromo-1-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-6-2-1-5-3-4-13-9(11)7(5)8(6)12/h1-4H

InChI Key

FTCPQJCAVRROIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2Cl)F)Br

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes both nucleophilic and electrophilic substitutions, leveraging the electronic effects of its halogen substituents.

Nucleophilic Aromatic Substitution (SNAr)

  • Chlorine Replacement : The chlorine atom at position 1 is highly reactive toward nucleophiles due to electron withdrawal by adjacent fluorine.

    • Example: Reaction with amines (e.g., benzylamine) in DMF at 80°C yields 1-amino-7-bromo-8-fluoroisoquinoline.

    • Reagents: K2_2CO3_3, Pd(OAc)2_2, or CuI as catalysts .

Electrophilic Substitution

  • Bromine Reactivity : Bromine at position 7 participates in Suzuki-Miyaura cross-coupling reactions.

    • Example: Reaction with phenylboronic acid under Pd(PPh3_3)4_4 catalysis forms 7-aryl derivatives.

    • Conditions: DME/H2_2O, 90°C, 12 hours.

Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Type Conditions Product Yield Source
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O, 90°C7-Aryl-1-chloro-8-fluoroisoquinoline72–85%
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, 110°C1-Amino-7-bromo-8-fluoroisoquinoline68%

Oxidation

  • The isoquinoline ring undergoes oxidation with KMnO4_4 or CrO3_3 to form oxo derivatives (e.g., 7-bromo-1-chloro-8-fluoroisoquinoline-3-oxide).

  • Conditions : Acetic acid, 60°C, 6 hours.

Reduction

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic ring to tetrahydroisoquinoline derivatives, retaining halogen substituents.

Mechanistic Insights

  • Halogen Effects :

    • Fluorine’s electron-withdrawing effect activates the chlorine for nucleophilic displacement .

    • Bromine’s polarizability enhances coupling reactivity in cross-couplings.

  • Steric Considerations : The 8-fluorine sterically hinders substitution at position 7, directing reactivity to positions 1 and 3.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, releasing HBr and HCl.

  • Solubility : Sparingly soluble in water; highly soluble in DMF, DMSO, and THF.

Scientific Research Applications

7-Bromo-1-chloro-8-fluoroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-8-fluoroisoquinoline largely depends on its derivatives and the specific biological targets they interact with. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 7-Bromo-1-chloro-8-fluoroisoquinoline with analogous halogenated isoquinolines and quinolines, based on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (7), Cl (1), F (8) C₉H₄BrClFN 273.5 High reactivity in cross-coupling; pharmaceutical intermediate
8-Bromo-7-fluoro-2-methoxyquinoline Br (8), F (7), OCH₃ (2) C₁₀H₇BrFNO 256.07 Enhanced solubility due to methoxy; antiviral research
7-Bromo-5-chloro-8-quinolinol Br (7), Cl (5), OH (8) C₉H₅BrClNO 274.5 Chelating agent; metal coordination chemistry
5-Bromo-8-methylisoquinoline Br (5), CH₃ (8) C₁₀H₈BrN 238.1 Steric hindrance limits reactivity; agrochemical precursor
3-Chloro-7-methylisoquinoline Cl (3), CH₃ (7) C₁₀H₈ClN 177.6 Moderate electron density; used in dye synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents: The trifecta of Br, Cl, and F in this compound creates a strongly electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In contrast, 5-Bromo-8-methylisoquinoline (methyl group at position 8) exhibits reduced reactivity due to steric shielding.
  • Methoxy vs. Halogen: 8-Bromo-7-fluoro-2-methoxyquinoline () demonstrates improved solubility in polar solvents compared to the target compound, owing to the electron-donating methoxy group.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-bromo-1-chloro-8-fluoroisoquinoline with high purity?

  • Methodology : Optimize halogenation and fluorination steps using regioselective aromatic substitution. Monitor reaction progress via TLC and HPLC, and confirm purity (>95%) using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Use inert atmospheres (e.g., N₂) to prevent degradation of halogenated intermediates .
  • Experimental Design : Include control experiments to assess side reactions (e.g., dehalogenation or ring-opening). Provide detailed synthetic protocols in the main manuscript for reproducibility, with extended characterization data in supplementary materials .

Q. How can researchers distinguish between isoquinoline derivatives with similar substitution patterns (e.g., 7-bromo vs. 8-bromo isomers)?

  • Methodology : Use X-ray crystallography or NOESY NMR to confirm regiochemistry. Compare experimental ¹⁹F NMR chemical shifts with DFT-calculated values to resolve positional ambiguity. Cross-validate with IR spectroscopy (C-F stretching frequencies ~1200–1100 cm⁻¹) .
  • Data Interpretation : Tabulate spectroscopic benchmarks for common substituents (e.g., fluorine’s deshielding effect in ¹³C NMR) to minimize misassignment .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in polar solvents be resolved?

  • Contradiction Analysis : Replicate stability studies under varying conditions (e.g., pH, temperature, solvent polarity). Use accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS to track decomposition pathways. Compare findings with structurally analogous compounds (e.g., 8-fluoroquinolines) to identify substituent-specific reactivity .
  • Methodological Rigor : Apply time-series ANOVA to quantify degradation rates and identify outliers. Publish raw datasets to enable meta-analyses .

Q. What strategies mitigate halogen scrambling during cross-coupling reactions involving this compound?

  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to suppress undesired C-Br/C-Cl cleavage. Use ²⁰ NMR to monitor reaction intermediates in situ .
  • Data Validation : Compare coupling efficiency with/without directing groups (e.g., pyridine auxiliaries) to confirm mechanistic pathways .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : Conduct kinetic studies (UV-Vis or stopped-flow spectroscopy) under controlled temperatures. Compare activation energies with DFT-computed transition states. Use Hammett plots to correlate substituent effects (σₚ values) with reaction rates .
  • Advanced Analysis : Employ isotopic labeling (¹⁸F) to track fluorine’s role in stabilizing negative charge during SNAr .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies in reported spectroscopic data for halogenated isoquinolines?

  • Contradiction Resolution : Compile a centralized database of ¹H/¹³C NMR shifts under standardized conditions (e.g., CDCl₃, 400 MHz). Use multivariate analysis to identify outliers caused by solvent impurities or calibration errors .
  • Collaborative Approach : Share raw spectral files via open-access platforms (e.g., Zenodo) for peer validation .

Q. What are the limitations of using this compound as a building block in multi-step syntheses?

  • Methodological Critique : Document competing reactions (e.g., C-F bond activation under strong bases) and steric hindrance from the 1-chloro substituent. Propose protective group strategies (e.g., silyl ethers for hydroxylation steps) .
  • Case Study : Compare yields in Suzuki-Miyaura couplings with/without prior dehalogenation to isolate steric vs. electronic effects .

Ethical and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound’s synthetic yield?

  • Best Practices : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to optimize critical parameters (e.g., stoichiometry, reaction time). Use statistical process control (SPC) charts to monitor consistency .
  • Transparency : Publish negative results (e.g., failed recrystallization attempts) to guide troubleshooting .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use fume hoods, nitrile gloves, and sealed systems to minimize exposure. Store waste separately in halogen-resistant containers and dispose via certified hazardous waste services .

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